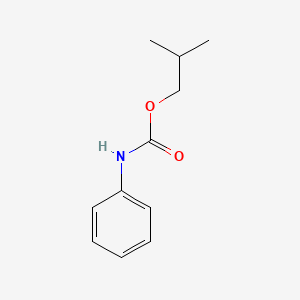
Isobutyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of isobutylamine with phenyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
C6H5COCl+NH2CH2CH(CH3)2→C6H5NHCOOCH2CH(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isobutyl phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutylamine and phenol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Isobutylamine and phenol.
Oxidation: Carbamate derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Isobutyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug design and as a prodrug.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of isobutyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Isobutyl phenylcarbamate can be compared with other carbamates, such as:
- Ethyl phenylcarbamate
- Methyl phenylcarbamate
- Isopropyl phenylcarbamate
Uniqueness
This compound is unique due to its specific isobutyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Similar Compounds
- Ethyl phenylcarbamate : Similar structure but with an ethyl group instead of an isobutyl group.
- Methyl phenylcarbamate : Contains a methyl group, leading to different reactivity and properties.
- Isopropyl phenylcarbamate : Features an isopropyl group, affecting its chemical behavior and applications.
Is there anything else you would like to know about this compound?
Properties
CAS No. |
2291-80-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methylpropyl N-phenylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
ULLHJKVIRXQCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


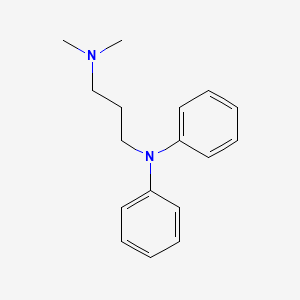
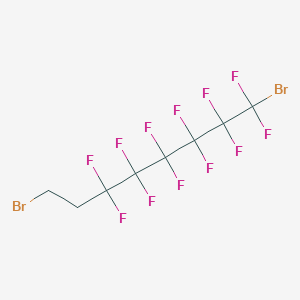
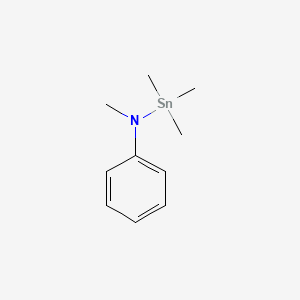
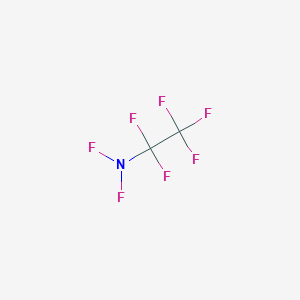
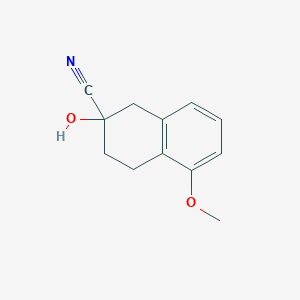

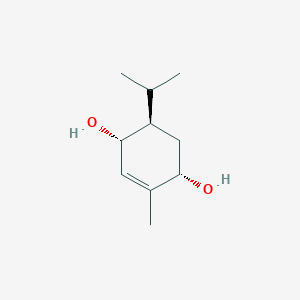
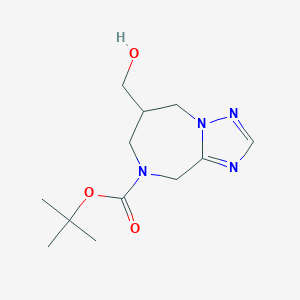
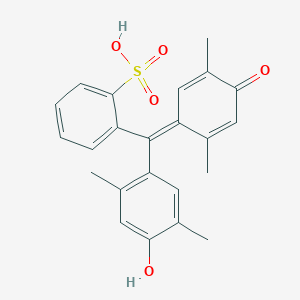
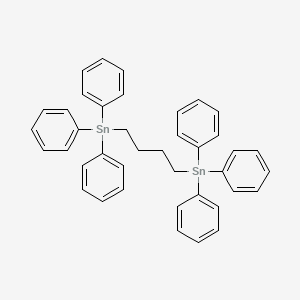
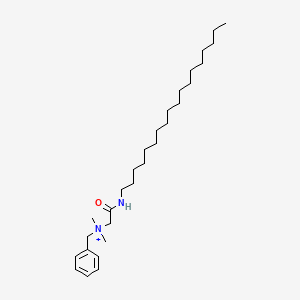
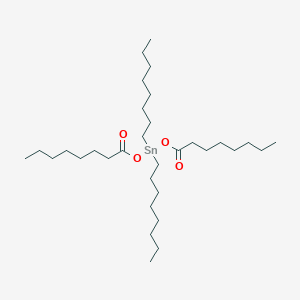
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

